molecular formula C22H33ClN2O2 B13752310 4,4'-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride CAS No. 114932-08-0

4,4'-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride

Cat. No.: B13752310
CAS No.: 114932-08-0
M. Wt: 393.0 g/mol
InChI Key: JCEGQLBFXMJRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is an intermediate in the production of dyes and is used as a reagent for the determination of lead .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-Methylenebis(N,N-dimethylaniline). This intermediate is then reacted with hexamethylene glycol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. In analytical chemistry, it acts as a reagent that forms complexes with lead ions, allowing for their detection and quantification. In dye synthesis, it serves as an intermediate that undergoes further chemical transformations to produce the final dye products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical applications .

Properties

CAS No.

114932-08-0

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

IUPAC Name

[4-[6-[4-(dimethylamino)phenoxy]hexoxy]phenyl]-dimethylazanium;chloride

InChI

InChI=1S/C22H32N2O2.ClH/c1-23(2)19-9-13-21(14-10-19)25-17-7-5-6-8-18-26-22-15-11-20(12-16-22)24(3)4;/h9-16H,5-8,17-18H2,1-4H3;1H

InChI Key

JCEGQLBFXMJRSX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.